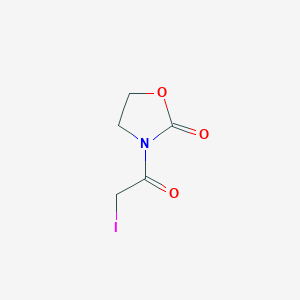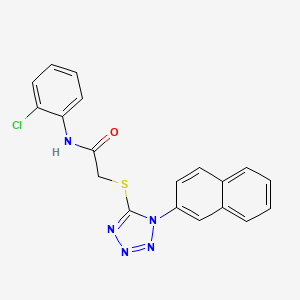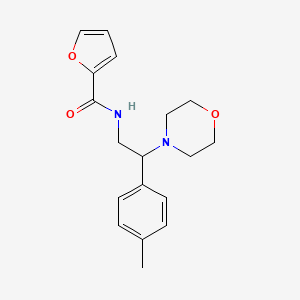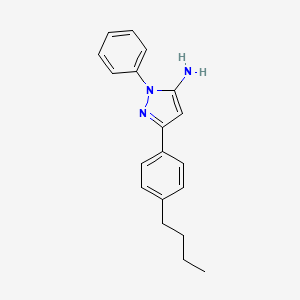
3-(2-碘乙酰基)-1,3-噁唑烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Iodoacetyl)-1,3-oxazolidin-2-one is a chemical compound known for its reactivity and utility in various scientific fields. This compound features an oxazolidinone ring substituted with an iodoacetyl group, making it a valuable reagent in organic synthesis and biochemical research.
科学研究应用
3-(2-Iodoacetyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a reagent for the selective modification of cysteine residues in peptides and proteins.
Biology: Employed in the study of protein-protein interactions and the development of bioconjugates.
Industry: Utilized in the synthesis of specialty chemicals and as a crosslinking agent in polymer chemistry.
作用机制
Target of Action
The primary target of 3-(2-Iodoacetyl)-1,3-oxazolidin-2-one is proteins or molecules that contain sulfhydryl groups . The iodoacetyl group at the end of the compound is able to react with sulfhydryl groups on proteins and other molecules, forming a nonreversible bond .
Mode of Action
The compound interacts with its targets through a process known as iodoacetylation . This involves the reaction of the iodoacetyl group of the compound with the sulfhydryl groups on the target proteins or molecules . This reaction results in the formation of a covalent bond, leading to the modification of the target protein or molecule .
Pharmacokinetics
It is known that the compound is insoluble in water and must be dissolved in dmso or dmf before further dilution in aqueous buffers . This suggests that its bioavailability could be influenced by factors such as its solubility and the presence of appropriate solvents.
Result of Action
The result of the action of 3-(2-Iodoacetyl)-1,3-oxazolidin-2-one is the modification of target proteins or molecules through the formation of a covalent bond with their sulfhydryl groups . This can lead to changes in the function of these proteins or molecules, potentially affecting various cellular processes.
Action Environment
The action of 3-(2-Iodoacetyl)-1,3-oxazolidin-2-one can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the compound, with reactions typically performed in the dark at pH 7.5 to 8.5 . Additionally, the presence of appropriate solvents is necessary for the compound to exert its effects due to its insolubility in water .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodoacetyl)-1,3-oxazolidin-2-one typically involves the iodination of an oxazolidinone precursor. One common method includes the reaction of oxazolidinone with iodoacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pH, is crucial to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
3-(2-Iodoacetyl)-1,3-oxazolidin-2-one primarily undergoes nucleophilic substitution reactions due to the presence of the iodoacetyl group. This group is highly reactive towards nucleophiles, particularly thiols, leading to the formation of stable thioether linkages .
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and alcohols.
Conditions: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Major Products
The major products of these reactions are thioether, amide, or ether derivatives, depending on the nucleophile used. For example, reaction with a thiol results in the formation of a thioether linkage .
相似化合物的比较
Similar Compounds
Iodoacetyl chloride: Another iodoacetyl compound used for similar nucleophilic substitution reactions.
N-Iodoacetyl-N-biotinylhexylenediamine: A biotinylated derivative used for protein labeling.
Iodoacetic anhydride: Used for the modification of amino groups in peptides and proteins.
Uniqueness
3-(2-Iodoacetyl)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring, which provides additional stability and reactivity compared to other iodoacetyl compounds. This structural feature enhances its utility in various biochemical applications, particularly in the selective modification of cysteine residues.
属性
IUPAC Name |
3-(2-iodoacetyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6INO3/c6-3-4(8)7-1-2-10-5(7)9/h1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIHIMFJGQBLOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C(=O)CI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6INO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2-oxopyridine-3-carboxamide;hydrochloride](/img/structure/B2405384.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2405388.png)
![(2E)-2-[(2-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2405389.png)




![3-(3-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide](/img/structure/B2405398.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2405400.png)

![1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2405403.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2405405.png)
